1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one
Overview
Description
It is a potent psychostimulant and has been extensively studied for its potential therapeutic and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one typically involves the reaction of piperidine with cyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. These products have diverse applications in research and industry.
Scientific Research Applications
1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.
Comparison with Similar Compounds
Similar Compounds
RTI-55: Another piperidine derivative with similar psychostimulant properties.
RTI-121: A compound with a similar structure but different pharmacological profile.
RTI-336: A related compound with potential therapeutic applications.
Uniqueness
1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one is unique due to its specific interaction with dopamine and norepinephrine transporters, making it a valuable tool in neuropharmacological research.
Properties
IUPAC Name |
1-[4-(cyclohexylamino)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11(16)15-9-7-13(8-10-15)14-12-5-3-2-4-6-12/h12-14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYWOUKGDTANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655738 | |
Record name | 1-[4-(Cyclohexylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859522-16-0 | |
Record name | 1-[4-(Cyclohexylamino)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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